Cas no 186700-09-4 ((-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid)

(-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid structure
186700-09-4 structure
Product Name:(-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid
CAS-nummer:186700-09-4
MF:C31H36O9
MW:552.612150192261
CID:1378857
Update Time:2024-08-16

(-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid
    • Phomoidride B
    • CP-263114
    • (-)-(5R*,7aR*,9R*,11S*,11aS*,12S*)-12-[6(E)-Octenyl]-1,3,6-trioxo-9-[1-oxo-4(E)-hexenyl]-1,4,9,10,11,11a-hexahydro-11,5,7a-[2]propen[1]yl[3]ylidene-3H,7aH-furo[3,4-d]pyrano[2,3-b]oxocin-5(6H)-acetic acid
    • (-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10
    • (-)-CP 263,114
    • (-)-Phomoidride B
    • CP-263,114
    • CP 263114
    • 11,5,7a-[2]Propen[1]yl[3]ylidene-3H,7aH-furo[3,4-d]pyrano[2,3-b]oxocin-5(6H)-acetic acid, 1,4,9,10,11,11a-hexahydro-12-(6E)-6-octen-1-yl-1,3,6-trioxo-9-[(4E)-1-oxo-4-hexen-1-yl]-, (5S,7aS,9S,11R,11aR,12R)-
    • Inchi: 1S/C31H36O9/c1-3-5-7-8-9-11-12-18-14-23-30(17-24(33)34)16-20-25(28(36)38-27(20)35)26-19(18)15-22(21(32)13-10-6-4-2)39-31(23,26)40-29(30)37/h3-6,14,18-19,22,26H,7-13,15-17H2,1-2H3,(H,33,34)/b5-3+,6-4+/t18-,19+,22-,26+,30-,31+/m1/s1
    • InChI-sleutel: PZLSMKXFWOLXHD-LZQVYANHSA-N
    • LACHT: C/C=C/CCCCC[C@H]1[C@@H]2C[C@H](C(CC/C=C/C)=O)O[C@]34[C@@H]2C2C(OC(C=2C[C@@](C(=O)O3)(CC(O)=O)C4=C1)=O)=O

Berekende eigenschappen

  • Exacte massa: 552.23598
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 40
  • XLogP3: 4.569

Experimentele eigenschappen

  • Dichtheid: 1.32±0.1 g/cm3(Predicted)
  • Kookpunt: 781.0±60.0 °C(Predicted)
  • PSA: 133.27
  • pka: 3.96±0.10(Predicted)

(-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid Gerelateerde literatuur

Aanbevolen leveranciers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd